molecular formula C13H15ClN2O B2681224 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride CAS No. 2031261-07-9

4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride

Cat. No.: B2681224
CAS No.: 2031261-07-9
M. Wt: 250.73
InChI Key: PXUHKOJYFJNOGM-UHFFFAOYSA-N
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Description

4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride is a complex organic compound with a unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic amines and their derivatives, such as:

Uniqueness

What sets 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride apart is its specific tricyclic structure and the presence of a hydrochloride group, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for various research applications .

Properties

IUPAC Name

4-methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-8-15-12-11(14)7-6-9-4-2-3-5-10(9)13(12)16-8;/h2-5,11H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHKOJYFJNOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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